Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the reaction of 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the synthesis under optimized conditions to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, ketones, aldehydes, amines, and alcohols .
Scientific Research Applications
Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways and biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Similar in structure but lacks the methyl group at the 5-position.
Arecoline: A related compound with similar pharmacological properties.
Guvacoline hydrochloride: Another similar compound with a different substitution pattern.
Uniqueness
Methyl 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 3-methyl-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3,6,9H,4-5H2,1-2H3 |
InChI Key |
ALKVEFYGFZOLIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(=C1)C(=O)OC |
Origin of Product |
United States |
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